

# An In-depth Technical Guide to the Physicochemical Properties of Benzeneselenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Selenophenol

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## Introduction

Benzeneselenol ( $C_6H_5SeH$ ), also known as **selenophenol** or phenylselenol, is an organoselenium compound that is the selenium analog of phenol.<sup>[1]</sup> This colorless, malodorous liquid serves as a pivotal reagent in organic synthesis and has garnered increasing interest in medicinal chemistry and drug development.<sup>[1][2]</sup> Its unique chemical properties, stemming from the presence of the selenol ( $-SeH$ ) functional group, distinguish it from its sulfur and oxygen counterparts, thiophenol and phenol, respectively. The high acidity, potent nucleophilicity of its conjugate base, and facile redox behavior make benzeneselenol a versatile tool for introducing the phenylselenyl ( $PhSe$ ) moiety into molecules and a subject of study for its biological activities.<sup>[1][3]</sup>

This technical guide provides a comprehensive overview of the physicochemical properties of benzeneselenol, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance, with a focus on its applications for researchers in chemistry and drug development.

## Physicochemical Properties

Benzeneselenol is a colorless to pale yellow liquid with a notoriously foul odor.<sup>[4]</sup> It is sensitive to air and light, which can cause it to oxidize and develop a yellow coloration due to the

formation of its dimer, diphenyl diselenide.<sup>[1][5]</sup> Key physicochemical data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Se	<sup>[1][3]</sup>
Molar Mass	157.07 g/mol	<sup>[3]</sup>
CAS Number	645-96-5	<sup>[1]</sup>
Appearance	Colorless to pale yellow liquid	<sup>[1][4]</sup>
Odor	Extremely foul, characteristic	<sup>[1]</sup>
Density	1.479 g/cm <sup>3</sup> at 25 °C	<sup>[1]</sup>
Boiling Point	183 °C / 361.4 °F @ 760 mmHg	<sup>[1]</sup>
71-72 °C @ 18 mmHg	<sup>[1]</sup>	
57-59 °C @ 8 mmHg	<sup>[5]</sup>	
pKa	5.9	<sup>[1]</sup>
Solubility	Slightly soluble in water; soluble in most organic solvents. Dissolves in water upon addition of base.	<sup>[1][3]</sup>
Refractive Index (n <sub>20/D</sub> )	1.616	<sup>[1]</sup>
Dipole Moment	1.1 D	<sup>[1][3]</sup>
Se-H Bond Dissociation Energy	67 - 74 kcal/mol	<sup>[1]</sup>

## Spectral Properties

The structural features of benzeneselenol can be elucidated through various spectroscopic techniques. The key spectral data are summarized below.

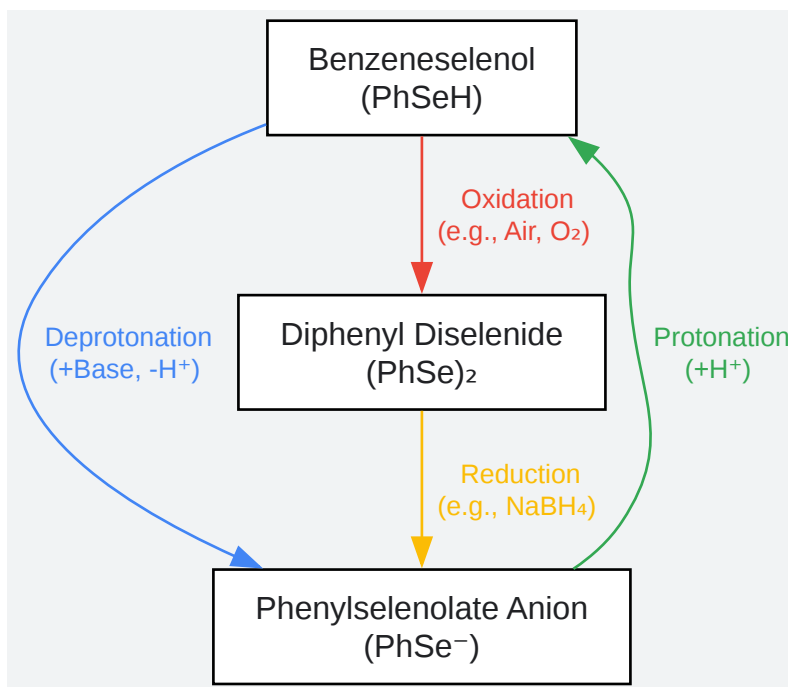
Spectroscopy	Key Peaks / Signals (Solvent: CDCl <sub>3</sub> )	Reference(s)
<sup>1</sup> H NMR	δ 7.44-7.47 (m, 2H, ortho-H), δ 7.22-7.25 (m, 3H, meta/para-H), δ 1.56 (s, 1H, Se-H)	[6]
<sup>13</sup> C NMR	δ 132.8, δ 129.3, δ 126.5, δ 124.5	[6]
<sup>77</sup> Se NMR	δ 144.1 (referenced to (PhSe) <sub>2</sub> )	[6]
FT-IR	C-H stretches (aromatic): 3100-3000 cm <sup>-1</sup> , Ring modes: 1620-1400 cm <sup>-1</sup> , C-H out-of-plane bend: 1000-700 cm <sup>-1</sup>	[7]
Mass Spectrometry (HRMS)	m/z calculated for C <sub>6</sub> H <sub>6</sub> Se: 157.9635, found: 157.9612	[6]

## Synthesis and Reactivity

Benzeneselenol is highly reactive, primarily characterized by the acidity of the Se-H proton and its susceptibility to oxidation.

**Acidity and Nucleophilicity:** With a pK<sub>a</sub> of 5.9, benzeneselenol is approximately seven times more acidic than its sulfur analog, thiophenol.[1] Consequently, at a neutral pH, it exists predominantly in its ionized form as the phenylselenolate anion (PhSe<sup>-</sup>).[1] This anion is a potent nucleophile, readily participating in substitution reactions to introduce the phenylselenyl group into various molecules.[1][8]

**Oxidation:** Benzeneselenol is readily oxidized by atmospheric oxygen, a reaction driven by the relative weakness of the Se-H bond.[1] This oxidation yields diphenyl diselenide (Ph<sub>2</sub>Se<sub>2</sub>), a yellow solid.[1][8] The presence of diphenyl diselenide as an impurity is what typically imparts a yellow color to benzeneselenol samples.[1] This process is reversible; the diselenide can be reduced back to the selenol (or, more commonly, the selenolate) using reducing agents like sodium borohydride, followed by acidification.[1]



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Core chemical relationships of benzeneselenol.

## Experimental Protocols

Caution: Benzeneselenol and related compounds are toxic, malodorous, and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses.[5]

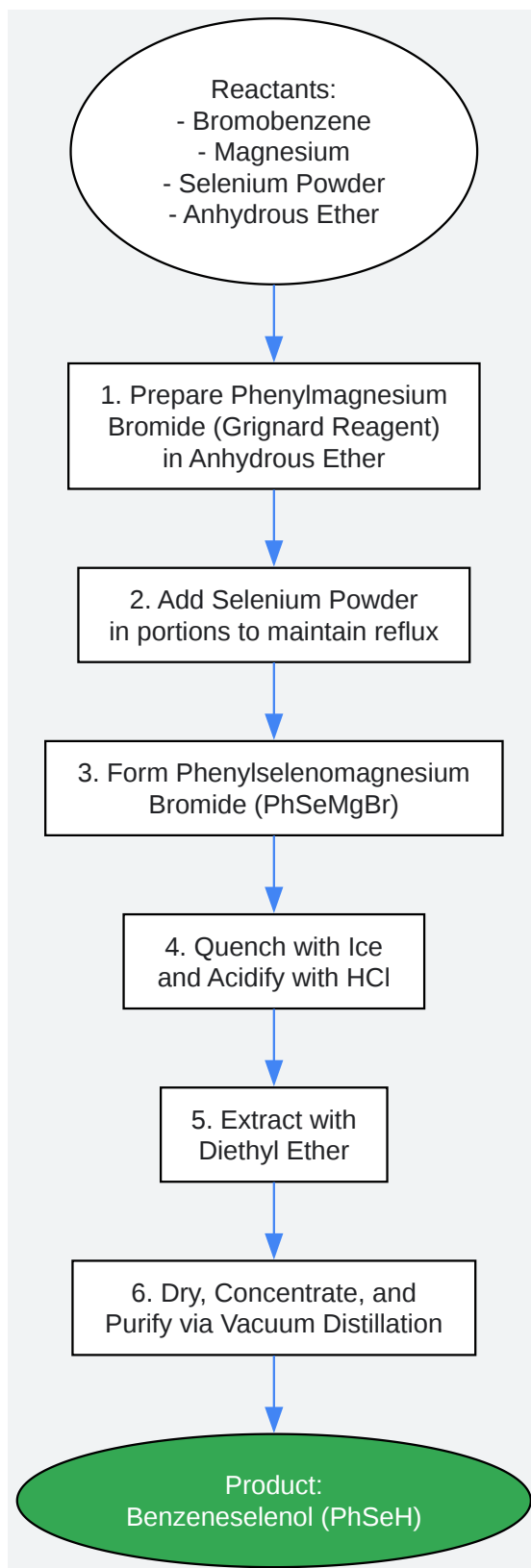
### Protocol 1: Synthesis from Phenylmagnesium Bromide and Selenium

This protocol is adapted from the procedure published in Organic Syntheses.[5][9]

Methodology:

- **Apparatus Setup:** Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., dry nitrogen or argon). The entire apparatus should be set up in subdued light, as selenium compounds can be light-sensitive.[5]

- Grignard Reagent Preparation: Prepare phenylmagnesium bromide in the flask using standard methods from bromobenzene (1.0 mole equivalent) and magnesium turnings (1.0 mole equivalent) in anhydrous diethyl ether.<sup>[9]</sup>
- Reaction with Selenium: To the stirred Grignard reagent, add dry, powdered black selenium (0.96 mole equivalent) in portions at a rate that maintains a gentle reflux. The addition typically takes 15-30 minutes.<sup>[5][9]</sup>
- Completion of Reaction: After the selenium addition is complete, continue to stir the mixture and heat at reflux for an additional 30 minutes to form phenylselenomagnesium bromide (PhSeMgBr).<sup>[9]</sup>
- Hydrolysis/Workup: Cool the reaction mixture and pour it onto cracked ice (approx. 600 g per 0.5 mole scale). Carefully add concentrated hydrochloric acid with stirring until the mixture is acidic.<sup>[5]</sup>
- Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it once with diethyl ether.<sup>[5]</sup>
- Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Remove the ether by rotary evaporation.<sup>[5]</sup>
- Purification: Purify the resulting crude benzeneselenol by vacuum distillation. Collect the fraction boiling at 57–59 °C/8 mmHg. The product is a water-white liquid that turns yellow on exposure to air.<sup>[5]</sup>



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Experimental workflow for benzeneselenol synthesis.

## Protocol 2: In Situ Generation from Diphenyl Diselenide

Due to its instability and strong odor, benzeneselenol is often generated in situ for immediate use in subsequent reactions.<sup>[1]</sup>

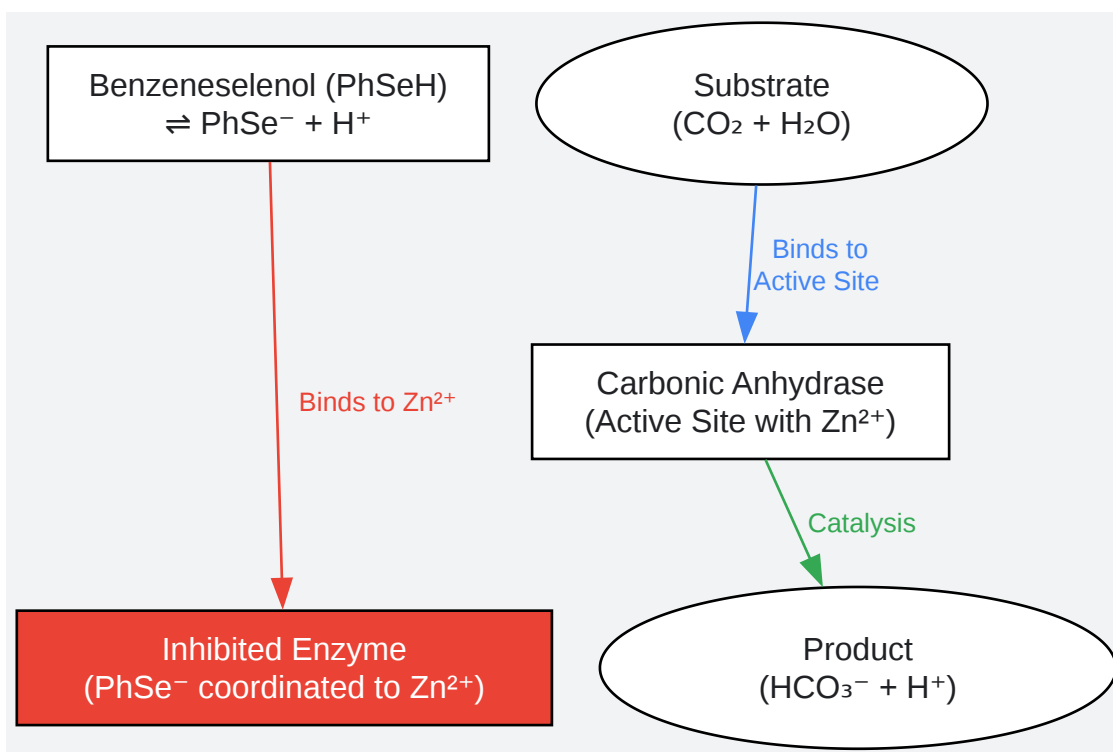
Methodology:

- **Setup:** In a flask under an inert atmosphere, dissolve diphenyl diselenide (1.0 mole equivalent) in a suitable solvent (e.g., ethanol or THF).
- **Reduction:** Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) (2.0 mole equivalents), portion-wise. The yellow color of the diselenide will fade, indicating the formation of the sodium phenylselenolate ( $\text{PhSeNa}$ ) salt.
- **Utilization:** The resulting solution of the nucleophilic selenolate can be used directly for reactions like alkylations. Alternatively, careful acidification (e.g., with dilute  $\text{HCl}$ ) at low temperature will generate benzeneselenol, which should be used without isolation.

## Biological Activity and Relevance in Drug Development

The unique redox properties of the selenol group are central to its biological activity. In biological systems, the amino acid selenocysteine, which contains a selenol, is a key component of several antioxidant enzymes, including glutathione peroxidase and thioredoxin reductase.<sup>[10]</sup>

**Enzyme Inhibition:** Benzeneselenol and its derivatives have been identified as a novel class of carbonic anhydrase (CA) inhibitors.<sup>[11][12]</sup> Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.<sup>[12]</sup> Studies, including X-ray crystallography, have shown that the selenol group can directly bind to the  $\text{Zn(II)}$  ion in the active site of CA isoforms, such as hCA I and hCA II, thereby inhibiting their catalytic activity.<sup>[12]</sup> This interaction is driven by the soft character of the selenium atom and the high nucleophilicity of the selenolate anion at physiological pH.<sup>[12]</sup>



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#### Mechanism of carbonic anhydrase inhibition by benzeneselenol.

**Antioxidant and Pro-oxidant Activities:** The redox cycle between selenols ( $\text{RSeH}$ ), seleninic acids ( $\text{RSeO}_2\text{H}$ ), and diselenides ( $(\text{RSe})_2$ ) is fundamental to the antioxidant activity of many organoselenium compounds. They can catalytically detoxify reactive oxygen species (ROS), such as hydrogen peroxide, mimicking the action of glutathione peroxidase.[13] This antioxidant potential makes organoselenium compounds, including structures related to benzeneselenol, interesting candidates for mitigating diseases associated with oxidative stress.[2]

**Applications in Synthesis for Drug Discovery:** Benzeneselenol and its derivatives, like diphenyl diselenide and benzeneselenenyl chloride, are widely used in organic synthesis to create complex molecules.[8][14] A key transformation is the oxidation of  $\alpha$ -phenylseleno carbonyl compounds to form  $\alpha,\beta$ -unsaturated systems, a common structural motif in bioactive molecules.[8] This utility makes benzeneselenol an important tool for medicinal chemists in the synthesis of novel therapeutic agents.[2]

## Safety and Handling



Benzeneselenol is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[15] It is also very toxic to aquatic life.[15]

- Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[5] Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.
- Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[5] It is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
- Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5]

## Conclusion

Benzeneselenol is a compound with a rich and versatile chemical profile. Its distinct physicochemical properties, particularly its acidity and ease of oxidation, make it a powerful reagent in synthetic organic chemistry. For drug development professionals, benzeneselenol is not only a tool for constructing complex molecular architectures but also a lead structure for designing novel enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrase. As research into the therapeutic potential of organoselenium compounds continues, a thorough understanding of the fundamental properties of benzeneselenol will remain essential for innovation in both chemical synthesis and medicinal chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Benzeneselenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769099#physicochemical-properties-of-benzeneselenol>]

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